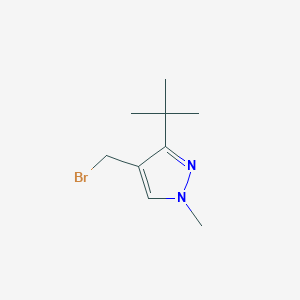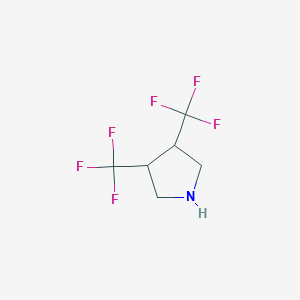
3,4-Bis(trifluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(trifluoromethyl)pyrrolidine is a fluorinated heterocyclic compound that features a pyrrolidine ring substituted with two trifluoromethyl groups at the 3 and 4 positions. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties imparted by the trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of pyrrolidine derivatives using reagents such as xenon difluoride or elemental fluorine under controlled conditions . Another approach involves the use of trifluoromethylation agents like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 3,4-Bis(trifluoromethyl)pyrrolidine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrrolidine ring or the trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at positions adjacent to the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring .
Scientific Research Applications
3,4-Bis(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)pyrrolidine: Similar in structure but with trifluoromethyl groups at the 3 and 5 positions.
3,4-Difluoropyrrolidine: Contains fluorine atoms instead of trifluoromethyl groups at the 3 and 4 positions.
Uniqueness
3,4-Bis(trifluoromethyl)pyrrolidine is unique due to the presence of two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to other fluorinated pyrrolidines. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability .
Properties
Molecular Formula |
C6H7F6N |
|---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
3,4-bis(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2 |
InChI Key |
FFXGRLTZDZQINO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)

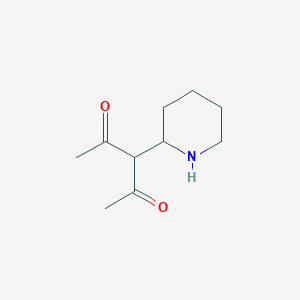
![1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)
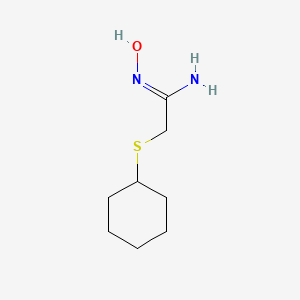
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13301341.png)
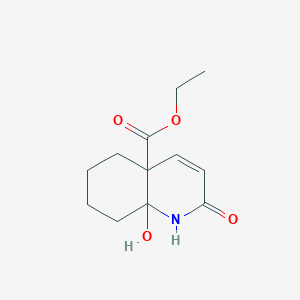
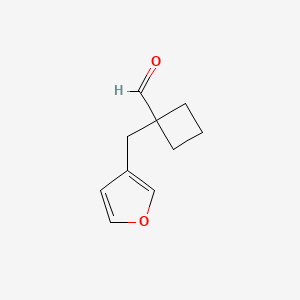
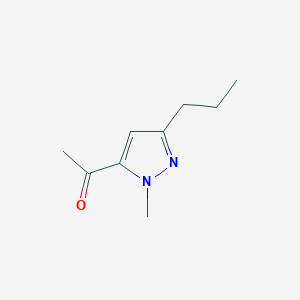

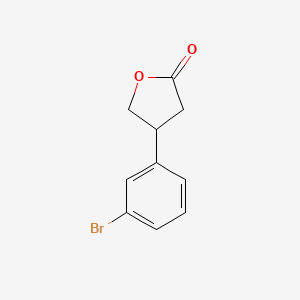
amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
